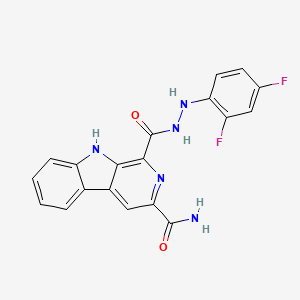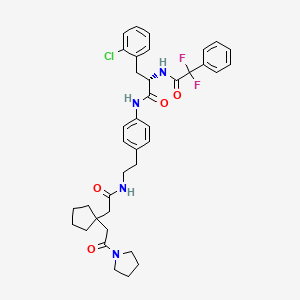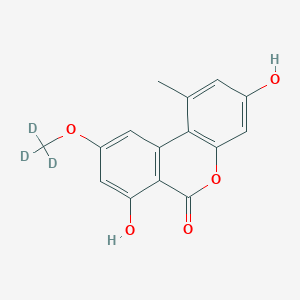
Djalonensone-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Djalonensone-d3 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the Djalonensone molecule . The specific synthetic routes and reaction conditions for this compound are not widely documented, but it generally involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium .
Industrial Production Methods
The industrial production of this compound is typically carried out in specialized laboratories equipped to handle isotope-labeled compounds. The process involves the extraction of Djalonensone from the roots of Anthocleista djalonensis, followed by deuteration to produce this compound .
化学反应分析
Types of Reactions
Djalonensone-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may produce a ketone or an aldehyde, while reduction may produce an alcohol .
科学研究应用
Djalonensone-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer for quantitation during the drug development process.
Biology: Studied for its potential effects on biological systems and its role as a taxonomic marker.
Medicine: Investigated for its pharmacokinetic and metabolic profiles due to the presence of deuterium.
Industry: Utilized in the development of new drugs and other chemical products.
作用机制
The mechanism of action of Djalonensone-d3 involves its interaction with various molecular targets and pathways. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, potentially altering its biological activity . The specific molecular targets and pathways involved in the action of this compound are still under investigation .
相似化合物的比较
Djalonensone-d3 is unique due to the presence of deuterium, which distinguishes it from other similar compounds. Some similar compounds include:
Djalonensone: The non-deuterated version of this compound.
Dibenzo-α-pyrones: A class of compounds that includes Djalonensone and other related molecules.
This compound’s uniqueness lies in its deuterium labeling, which can influence its pharmacokinetic and metabolic properties, making it a valuable tool in scientific research .
属性
分子式 |
C15H12O5 |
|---|---|
分子量 |
275.27 g/mol |
IUPAC 名称 |
3,7-dihydroxy-1-methyl-9-(trideuteriomethoxy)benzo[c]chromen-6-one |
InChI |
InChI=1S/C15H12O5/c1-7-3-8(16)4-12-13(7)10-5-9(19-2)6-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3/i2D3 |
InChI 键 |
LCSDQFNUYFTXMT-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C(=C1)O)C(=O)OC3=C2C(=CC(=C3)O)C |
规范 SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


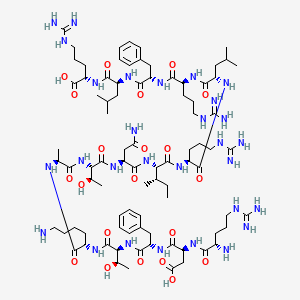
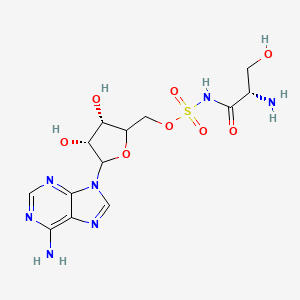

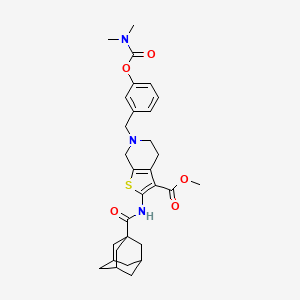


![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)
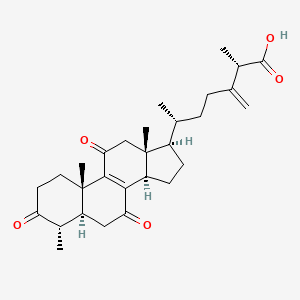
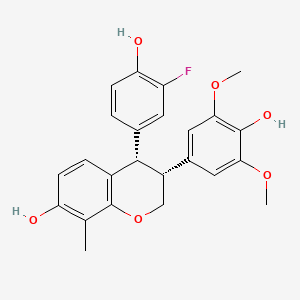
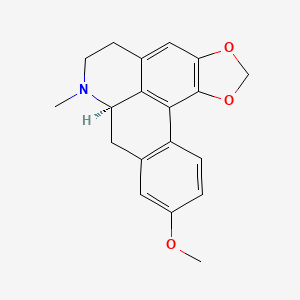
![3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12380759.png)
